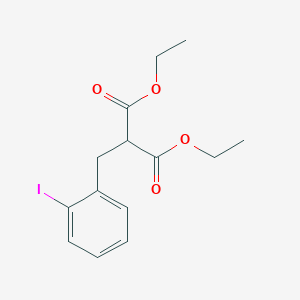
Diethyl 2-(2-iodobenzyl)malonate
Descripción general
Descripción
Diethyl 2-(2-iodobenzyl)malonate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of an iodobenzyl group attached to the malonic acid moiety, which is further esterified with diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-iodobenzyl)malonate typically involves the malonic ester synthesis. This process includes the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate ion.
Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic conditions and subsequently decarboxylated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-iodobenzyl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Alkyl halides, aryl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-iodobenzyl)malonate has several applications in scientific research:
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(2-iodobenzyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions can then participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the iodobenzyl group, which can be readily substituted under appropriate conditions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-(2-iodobenzyl)malonate.
Ethyl acetoacetate: Similar in structure and reactivity, used in acetoacetic ester synthesis.
Methyl malonate: Another malonic acid ester with similar reactivity.
Uniqueness
This compound is unique due to the presence of the iodobenzyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Número CAS |
111373-31-0 |
|---|---|
Fórmula molecular |
C14H17IO4 |
Peso molecular |
376.19 g/mol |
Nombre IUPAC |
diethyl 2-[(2-iodophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17IO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |
Clave InChI |
RVUBNVZTBJYNOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1I)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














